2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolyl group: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyridazinyl group: This involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of the pyrazolyl and pyridazinyl groups: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the fluorine atom: This can be done using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
Formation of the benzamide structure: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-fluoro-2,4,6-trimethylpyridinium triflate: A fluorinating reagent used in organic synthesis.
N-fluorobenzenesulfonimide: Another fluorinating agent with similar applications.
Uniqueness
2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUNXSJRHJLJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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